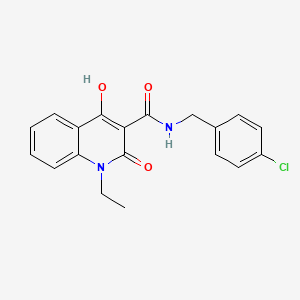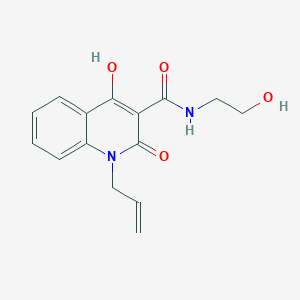
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Overview
Description
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as AHQ, is a quinoline derivative that has been widely studied for its potential applications in the field of medicinal chemistry. AHQ has shown promising results in various studies as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Mechanism of Action
The exact mechanism of action of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed that 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its anti-cancer effects by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. The anti-inflammatory and anti-microbial effects of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may be due to its ability to inhibit the production of pro-inflammatory cytokines and disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a low toxicity profile in various studies. It has been found to have minimal effects on normal cells, while selectively targeting cancer cells. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to have anti-oxidant properties, which may contribute to its anti-cancer effects. In addition, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-angiogenic effects, which may prevent the growth of new blood vessels in tumors.
Advantages and Limitations for Lab Experiments
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to have good stability and solubility in various solvents. However, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several limitations for lab experiments. It has poor bioavailability, which may limit its effectiveness in vivo. In addition, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a short half-life, which may require frequent dosing.
Future Directions
There are several future directions for the study of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to improve the bioavailability and pharmacokinetic profile of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. This may involve the development of prodrugs or the use of drug delivery systems. Another potential direction is to investigate the potential of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a combination therapy with other anti-cancer agents. Finally, further studies are needed to fully understand the mechanism of action of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its potential applications in other fields of medicine.
Synthesis Methods
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-4-arylquinoline with ethyl acetoacetate, followed by the addition of allyl bromide and hydrolysis of the resulting product. The final step involves the reaction of the resulting compound with 2-hydroxyethylamine to yield 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The synthesis of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown potential as an anti-cancer agent in various studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its anti-inflammatory and anti-microbial properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the growth of various bacterial strains.
properties
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-8-17-11-6-4-3-5-10(11)13(19)12(15(17)21)14(20)16-7-9-18/h2-6,18-19H,1,7-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLDFPPDWMFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715673 | |
| Record name | 4-Hydroxy-N-(2-hydroxyethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-N-(2-hydroxyethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
CAS RN |
5663-59-2 | |
| Record name | 4-Hydroxy-N-(2-hydroxyethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



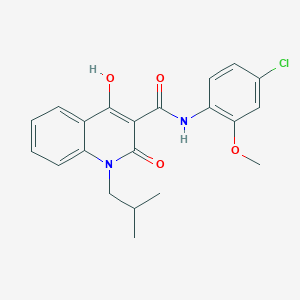
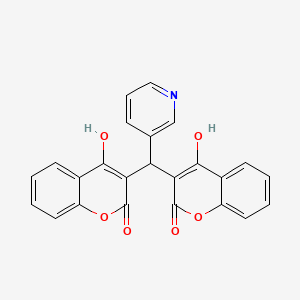
![3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913545.png)
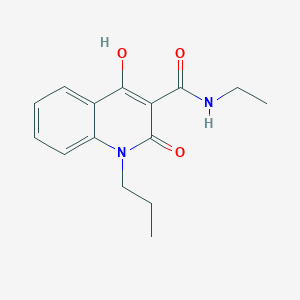
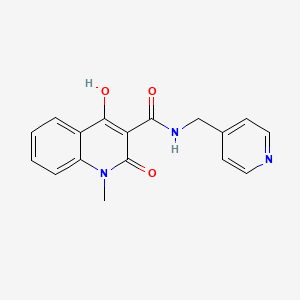
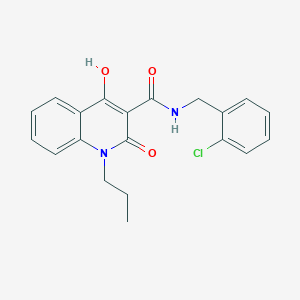
![2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B5913598.png)
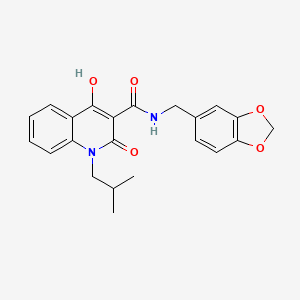

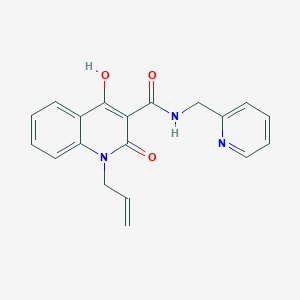


![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)
